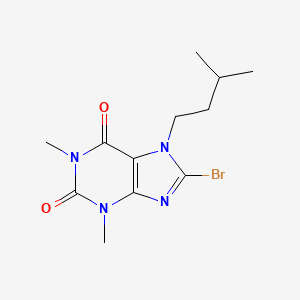

8-bromo-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives similar to 8-Bromo-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione has been explored in various studies. For instance, Khaliullin and Shabalina (2020) describe the unusual reaction of 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine in dimethylformamide, which resulted in 8-dimethylamino-substituted products instead of the expected 8-tris(hydroxymethyl)methylamino derivatives. This reaction underscores the complexity of synthesizing brominated purine derivatives and highlights the influence of reaction conditions and reagents on the final products (Khaliullin & Shabalina, 2020).

Molecular Structure Analysis

The molecular structure of purine derivatives, including brominated ones, plays a crucial role in their chemical behavior and interactions. Shukla et al. (2020) conducted a quantitative investigation on the intermolecular interactions present in a similar xanthine derivative, providing insights into its molecular sheet formation, stabilization, and potential applications in new material design. This study demonstrates the significance of understanding the molecular structure for predicting the behavior of such compounds (Shukla, Bandopadhyay, Sathe, & Chopra, 2020).

Chemical Reactions and Properties

The chemical reactions and properties of brominated purine derivatives can be quite diverse. For example, the reactivity of 8-bromo-substituted purine derivatives with nucleophiles or under specific conditions can lead to a variety of products with different substituents and properties. Khaliullin and Klen (2010) propose a new one-step procedure for the preparation of 6,7-dihydro[1,3]thiazolo[2,3-f]purin2,4(1H,3H)-dione derivatives via reaction of 8-halo3,7-dihydro-1H-purine-2,6-diones with thiiranes, highlighting the versatility of brominated purines in synthetic chemistry (Khaliullin & Klen, 2010).

Physical Properties Analysis

The physical properties of 8-Bromo-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various environments and applications. The crystal and molecular structure studies, such as those conducted by Kapoor et al. (2011), provide valuable information on the conformation and packing of molecules, which are essential for predicting the physical properties of these compounds (Kapoor, Gupta, Rajnikant, Shah, Andotra, & Taneja, 2011).

Chemical Properties Analysis

Understanding the chemical properties of brominated purine derivatives involves studying their reactivity, stability, and interactions with other molecules. The research by Gobouri (2020) on new 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione derivatives offers insights into the synthesis and structural elucidation of brominated purines, demonstrating their potential in generating novel compounds with diverse chemical properties (Gobouri, 2020).

Applications De Recherche Scientifique

Reaction Mechanisms and Chemical Synthesis

A study by Khaliullin and Shabalina (2020) explores the unusual reaction of a closely related 8-bromo-substituted purine derivative with trisamine in dimethylformamide (DMF), resulting in unexpected products. This highlights the compound's potential in synthetic organic chemistry, particularly in nucleophilic substitution reactions where bromine acts as a leaving group. The formation of these unusual products provides insights into reaction mechanisms and could inform the synthesis of novel compounds (Khaliullin & Shabalina, 2020).

Antiviral and Antimicrobial Activity

Research into 8-bromo-6-dimethylamino-2-trifluoromethyl-9H-purine derivatives by Kelley, Linn, and Tisdale (1990) showcases the antiviral properties of these compounds, particularly against influenza A virus. Although no in vivo activity was observed, the in vitro comparisons to ribavirin suggest potential for further exploration in antiviral drug development (Kelley, Linn, & Tisdale, 1990).

Crystal Structure Analysis

The study of crystal structures of purine nucleosides, such as 8-bromoguanosine, by Bugg and Thewalt (1969), provides essential data on how halogen substituents like bromine can influence solid-state base stacking patterns. This information is crucial for understanding molecular interactions in pharmaceuticals and materials science (Bugg & Thewalt, 1969).

Biological Properties and Potential Applications

Romanenko et al. (2016) synthesized a derivative of 8-bromo-7-(2-hydroxy-2phenylethyl)-3-methylxanthine and studied its physicochemical and biological properties, demonstrating antimicrobial and antifungal activities. This suggests that such purine derivatives could serve as bases for developing new antimicrobial and antiviral agents, highlighting the broader implications of these compounds in medicinal chemistry and pharmacology (Romanenko et al., 2016).

Propriétés

IUPAC Name |

8-bromo-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN4O2/c1-7(2)5-6-17-8-9(14-11(17)13)15(3)12(19)16(4)10(8)18/h7H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZUXBDBZLRLTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-bromo-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![isonicotinaldehyde 2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylidenehydrazone](/img/structure/B5579091.png)

![3-({[2-(4-ethoxyphenyl)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5579094.png)

![4-{[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]carbonyl}-1-isopropyl-2-pyrrolidinone](/img/structure/B5579107.png)

![8-(2-chloro-6-fluorobenzoyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5579112.png)

![5-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5579121.png)

![2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5579150.png)

![8-(1-benzothien-5-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579156.png)

![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide dihydrochloride](/img/structure/B5579166.png)

![6-ethyl-3-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-1,5-dimethylpyridin-2(1H)-one](/img/structure/B5579176.png)

![2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5579184.png)